REACTION_CXSMILES
|
Cl[CH2:2][N:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[N:5][C:4]1=[O:10].[CH3:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([SH:18])[CH:13]=1.C(N(CC)CC)C>>[C:12]1([CH3:11])[CH:17]=[CH:16][CH:15]=[C:14]([S:18][CH2:2][N:3]2[CH:8]=[C:7]([Cl:9])[CH:6]=[N:5][C:4]2=[O:10])[CH:13]=1
|
Name
|
1-Chloromethyl-5-chloropyrimidin-2-one
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
ClCN1C(N=CC(=C1)Cl)=O
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC=C1)S
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 20 mins and at 40° C. for 20 mins before the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue triturated with water
|
Type
|
EXTRACTION
|
Details
|
extracted into chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
The residue was washed with cold acetone (1 ml)
|
Type
|
CUSTOM
|
Details
|
prepared
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC(=CC=C1)SCN1C(N=CC(=C1)Cl)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |